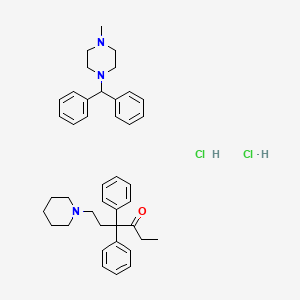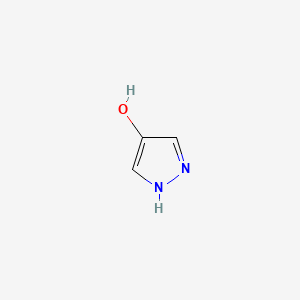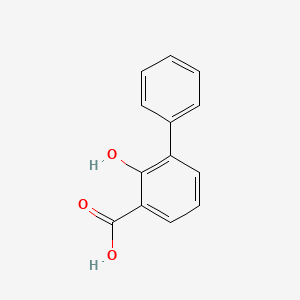
Angustifoline
Übersicht
Beschreibung
Angustifoline is a naturally occurring alkaloid isolated from the rhizome of Epilobium angustifolium L. (Onagraceae). This compound has garnered attention due to its unique structure and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Angustifoline can be synthesized through various chemical routes. One common method involves the use of spectroscopic analysis and quantum-chemical calculations to determine its structure and absolute configurations . The synthetic process typically involves the isolation of the compound from the plant material, followed by purification and structural elucidation using techniques such as NMR spectroscopy and mass spectrometry.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the rhizomes of Epilobium angustifolium. The extraction process includes drying and grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Angustifoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of quinolizidine derivatives, while substitution reactions can introduce functional groups that improve the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of angustifoline involves multiple pathways:
Autophagy and Apoptosis: this compound induces autophagy and mitochondrial-mediated apoptosis in cancer cells.
Suppression of Cell Invasion and Migration: The compound inhibits the migration and invasion of cancer cells by affecting the cytoskeletal structure and cell adhesion molecules.
Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Angustifoline belongs to the class of quinolizidine alkaloids, which are derived from lysine. Similar compounds include:
Sparteine: Known for its use in the synthesis of chiral ligands and as an antiarrhythmic agent.
Lupanine: Exhibits various pharmacological activities, including antidiabetic and antimicrobial properties.
Uniqueness of this compound: this compound stands out due to its potent anticancer properties and its ability to induce autophagy and apoptosis in cancer cells. Its unique structure and diverse biological activities make it a promising candidate for further research and development in the fields of medicine and pharmacology .
Eigenschaften
IUPAC Name |
10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPIBIDDZPDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)




![Bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B1197913.png)



![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1197918.png)


